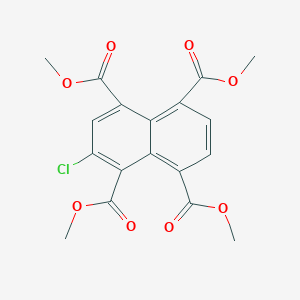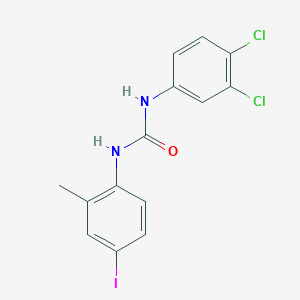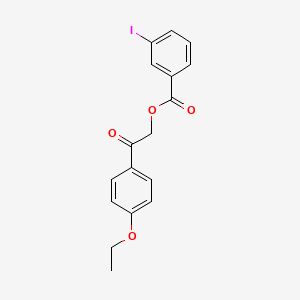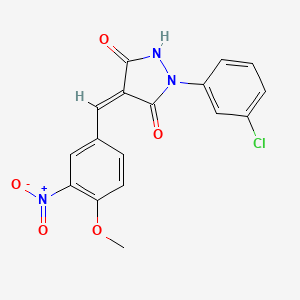
Tetramethyl 2-chloronaphthalene-1,4,5,8-tetracarboxylate
Overview
Description
Tetramethyl 2-chloronaphthalene-1,4,5,8-tetracarboxylate is an organic compound derived from naphthalene It is characterized by the presence of four ester groups and a chlorine atom attached to the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tetramethyl 2-chloronaphthalene-1,4,5,8-tetracarboxylate typically involves the esterification of 2-chloronaphthalene-1,4,5,8-tetracarboxylic acid. This can be achieved through the reaction of the acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction proceeds as follows:
2-chloronaphthalene-1,4,5,8-tetracarboxylic acid+4CH3OHH2SO4tetramethyl 2-chloronaphthalene-1,4,5,8-tetracarboxylate+4H2O
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Tetramethyl 2-chloronaphthalene-1,4,5,8-tetracarboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles, such as amines or thiols, under appropriate conditions.
Hydrolysis: The ester groups can be hydrolyzed to yield the corresponding carboxylic acids.
Oxidation: The naphthalene ring can undergo oxidation to form quinones or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydroxide) can facilitate substitution reactions.
Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide) can be used to hydrolyze the ester groups.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed for oxidation reactions.
Major Products Formed
Substitution: Products include derivatives with substituted amine or thiol groups.
Hydrolysis: The major products are 2-chloronaphthalene-1,4,5,8-tetracarboxylic acid and methanol.
Oxidation: Oxidized products such as naphthoquinones.
Scientific Research Applications
Tetramethyl 2-chloronaphthalene-1,4,5,8-tetracarboxylate has several applications in scientific research:
Materials Science: It is used in the synthesis of organic semiconductors and photovoltaic materials due to its conjugated system and electron-withdrawing groups.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Industrial Applications: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of tetramethyl 2-chloronaphthalene-1,4,5,8-tetracarboxylate involves its interaction with molecular targets through its functional groups. The ester groups can undergo hydrolysis, releasing the corresponding acids, which can interact with biological molecules. The chlorine atom can participate in substitution reactions, modifying the compound’s activity and interactions.
Comparison with Similar Compounds
Similar Compounds
Tetramethyl 1,4,5,8-naphthalenetetracarboxylate: Lacks the chlorine atom, resulting in different reactivity and applications.
Tetramethyl 2-bromonaphthalene-1,4,5,8-tetracarboxylate: Similar structure but with a bromine atom instead of chlorine, leading to different substitution reactions.
Tetramethyl 2-fluoronaphthalene-1,4,5,8-tetracarboxylate: Contains a fluorine atom, which affects its electronic properties and reactivity.
Uniqueness
Tetramethyl 2-chloronaphthalene-1,4,5,8-tetracarboxylate is unique due to the presence of the chlorine atom, which influences its chemical reactivity and potential applications. The combination of ester groups and a chlorine atom provides a versatile platform for various chemical transformations and applications in materials science and organic synthesis.
Properties
IUPAC Name |
tetramethyl 2-chloronaphthalene-1,4,5,8-tetracarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClO8/c1-24-15(20)8-5-6-9(16(21)25-2)13-12(8)10(17(22)26-3)7-11(19)14(13)18(23)27-4/h5-7H,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZZQHBQCVOWSTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C(=CC(=C(C2=C(C=C1)C(=O)OC)C(=O)OC)Cl)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClO8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-[2-[4-(2,2-dimethylpropanoylamino)phenyl]pyrimidin-4-yl]phenyl]-2,2-dimethylpropanamide](/img/structure/B3567219.png)

![N-(4-bromophenyl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B3567231.png)
![N-{[4-(3,4-dimethoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-3-nitrobenzamide](/img/structure/B3567235.png)
![2-hydrazino-3-phenyl-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B3567243.png)
![5-{4-[(2,4-dichlorobenzyl)oxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B3567247.png)

![N-{4-[(4-chloro-2,5-dimethoxyphenyl)sulfamoyl]phenyl}acetamide](/img/structure/B3567261.png)

![N-benzyl-N-methyl-5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3567279.png)

![2,5,7-Trimethyl-2-(1-methyl-2-oxo-1,2-dihydro-indol-3-ylidenemethyl)-1,3-diaza-tricyclo[3.3.1.1*3,7*]decan-6-one](/img/structure/B3567296.png)
![(3,7-diacetyl-1,3,7-triazabicyclo[3.3.1]non-5-yl)(4-nitrophenyl)methanone](/img/structure/B3567302.png)

